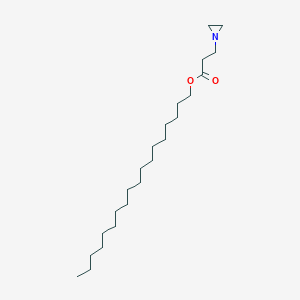
N-(2-Aminoethyl)-N'-(2,6-dimethylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest to researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea typically involves the reaction of 2,6-dimethylaniline with ethylenediamine and carbon disulfide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea may involve large-scale reactions using similar starting materials. The process would be optimized for yield and purity, often involving additional steps such as purification and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism by which N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)-N’-(phenyl)thiourea: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea: Similar structure but with different methyl group positions, potentially altering its properties.
Uniqueness
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
59312-35-5 |
|---|---|
Formule moléculaire |
C11H17N3S |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-3-(2,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C11H17N3S/c1-8-4-3-5-9(2)10(8)14-11(15)13-7-6-12/h3-5H,6-7,12H2,1-2H3,(H2,13,14,15) |
Clé InChI |
IOJHRDLWWXIHGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=S)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)





![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)

![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)

![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
